Acutumine

Beschreibung

Significance of Alkaloids in Specialized Metabolism Research

Alkaloids represent a significant class of natural products within the realm of specialized metabolism in plants frontiersin.orgnih.gov. These nitrogen-containing compounds are often derived from amino acids and are characterized by their structural diversity and potent physiological properties frontiersin.orgnih.govmdpi.com. Alkaloids play crucial roles in plants, including acting as defense mechanisms against herbivores, insects, and pathogens, as well as mitigating the adverse effects of environmental factors frontiersin.orgmdpi.commdpi.com. Beyond their ecological functions, plant alkaloids are widely recognized for their valuable biological properties that have been harnessed for human therapeutics nih.govmdpi.com. The study of alkaloids provides insights into complex biosynthetic pathways and the evolution of chemical diversity in nature nih.gov.

Historical Context of Acutumine Discovery and Early Structural Insights

This compound is a unique alkaloid primarily found in certain plant species, particularly members of the Menispermaceae family, such as Sinomenium acutum and Menispermum canadense mit.edu. Its isolation was first reported in 1929 researchgate.net. The structural elucidation of this compound proved challenging and was finally achieved in 1967 through single-crystal X-ray diffraction researchgate.net. A distinguishing feature of this compound is the presence of a chlorine atom, which is relatively rare among plant-derived natural products mit.edugoogle.com. Early studies using isotopic tracing indicated that tyrosine serves as a biosynthetic precursor for this compound, with chlorination occurring as a terminal step in its biosynthesis nih.gov.

Overview of this compound's Significance in Contemporary Research

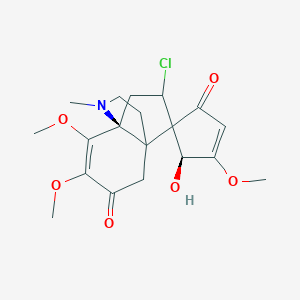

In contemporary research, this compound remains a compound of interest due to its unique chemical structure and observed biological activities ontosight.ai. Its tetracyclic structure, featuring an aza-propellane framework and vicinal quaternary centers, including one bearing a neopentylic chlorine atom, presents intriguing challenges for chemical synthesis researchgate.netutexas.educapes.gov.br. The presence of the sp3-carbon-halogen bond is particularly noteworthy, as site-specific installation of halogens at late stages of synthesis can be difficult nih.gov.

Research into this compound has explored its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities ontosight.ai. Studies have indicated that this compound exhibits selective cytotoxicity to cultured human T cells researchgate.netnih.gov. Furthermore, research in animal models has suggested that this compound may possess mnemocognition-facilitating properties google.com. Its ability to interact with cellular processes, particularly in modulating specific signaling pathways that inhibit cell proliferation and induce apoptosis in various cancer cell lines, makes it a focal point in chemical biology for understanding mechanisms related to malignancies and immune responses . The ongoing investigation into this compound's properties and potential applications highlights the continued importance of exploring natural products for advancing medical science and developing new therapeutic strategies ontosight.ai.

This compound Chemical Information

| Property | Value | Source |

| Chemical Formula | C19H24ClNO6 | |

| Molecular Weight | 397.8 g/mol | |

| CAS Number | 17088-50-5 | |

| PubChem CID | 178939 | |

| Source Plant Family | Menispermaceae | mit.edu |

Eigenschaften

IUPAC Name |

(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRARBVZZKCGJ-FMAJMWNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-50-5 | |

| Record name | (-)-Acutumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Isolation Methodologies of Acutumine

Botanical Sources and Distribution within Menispermaceae Species

Acutumine is primarily found in certain species of the Menispermaceae family, a group of woody vines often recognized by their crescent-shaped seeds. mit.eduwhiterabbitinstituteofhealing.com Key botanical sources include Menispermum canadense, Sinomenium acutum, and Menispermum dauricum. nih.govresearchgate.netthieme-connect.commedchemexpress.com While present in these plants, the concentration and distribution of this compound can vary depending on the species and the specific plant tissue. mit.edunih.gov

Menispermum canadense

Menispermum canadense, commonly known as common moonseed, is a known producer of this compound. mit.edunih.govmedindia.net Studies have confirmed the presence of this compound-type alkaloids in extracts from this plant. nih.govmit.edu

Sinomenium acutum

Sinomenium acutum, also referred to as Chinese moonseed, is another significant source of this compound. mit.edunih.govpharmacognosy.us The rhizomes and stems of S. acutum have been traditionally used and are known to contain various alkaloids, including this compound. mdpi.combiosynth.comnih.gov Research has quantified this compound as a major constituent in extracts from S. acutum. mdpi.com

Menispermum dauricum

Menispermum dauricum, an Asian vine, is also a source of this compound. pharmacognosy.usorganic-chemistry.org this compound has been isolated from the rhizomes and cultured roots of M. dauricum. researchgate.netthieme-connect.comnih.gov Alongside this compound, related chlorinated isoquinoline alkaloids like acutumidine and dechlorothis compound have also been found in this species. researchgate.netthieme-connect.com

Tissue-Specific Accumulation Patterns in Plants

The accumulation of this compound within the plant is not uniform across all tissues. Research indicates that this compound is relatively more enriched in certain plant parts. mit.edunih.gov

Studies on Menispermum canadense have shown that this compound accumulation is notably higher in the roots compared to the stems and leaves. mit.edunih.govmit.edu Similarly, in Sinomenium acutum, metabolic analysis has revealed a noticeable difference in alkaloid contents across different tissues, with the root and stem generally containing higher levels of alkaloids compared to the leaf and seed. frontiersin.orgnih.gov Tissue-specific metabolite profiling in S. acutum has also indicated differential distribution of alkaloids within stem tissues, such as the outer cortical regions, phloem, and xylem. researchgate.net

The following table summarizes the relative accumulation of this compound in different tissues of M. canadense and S. acutum based on research findings:

| Plant Species | Tissue | Relative this compound Accumulation | Source |

| Menispermum canadense | Roots | More enriched | mit.edunih.govmit.edu |

| Menispermum canadense | Stems | Lower | nih.govmit.edu |

| Menispermum canadense | Leaves | Lower | nih.govmit.edu |

| Sinomenium acutum | Root | Higher | frontiersin.orgnih.gov |

| Sinomenium acutum | Stem | Higher | frontiersin.orgnih.gov |

| Sinomenium acutum | Leaf | Lower | frontiersin.org |

| Sinomenium acutum | Seed | Lower | frontiersin.org |

Advanced Extraction and Isolation Techniques

The isolation of this compound from plant material typically involves extraction followed by various chromatographic techniques to purify the compound. Traditional extraction methods often involve the use of organic solvents. nih.govmdpi.com

For instance, extraction of Sinomenium acutum powder has been performed using aqueous ethanol solutions, with 75% ethanol being identified as an effective solvent composition for obtaining higher yields of active compounds, including this compound. mdpi.com The addition of 0.5% acetic acid did not significantly affect the extraction yield in this case. mdpi.com Reflux extraction with 50% aqueous ethanol has also been used for S. acutum. mdpi.com Following extraction, the resulting solutions are typically filtered and concentrated. mdpi.com

Further purification of alkaloids from crude extracts often employs chromatographic methods.

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is an advanced liquid-liquid chromatographic technique that has been successfully applied for the enrichment and separation of alkaloids, including this compound, from plant extracts. tandfonline.com This method utilizes a two-phase solvent system. tandfonline.com

In the context of separating alkaloids from Sinomenium acutum extract, a solvent system composed of methyl tert-butyl ether, acetonitrile, and water has been used. tandfonline.com The addition of a retainer (e.g., triethylamine) to the organic stationary phase and an eluter (e.g., hydrochloric acid) to the aqueous mobile phase is crucial for pH-zone-refining CCC, which can effectively enrich and separate alkaloids. tandfonline.com This technique has been shown to successfully separate and purify this compound from enriched crude alkaloid extracts, yielding this compound with high purity. tandfonline.com

Data from a study on the extraction of S. acutum using different ethanol/water ratios with or without acetic acid, analyzed by HPLC, provides insights into extraction efficiency:

| Solvent Composition | Sinomenine (mg/g extract) | Magnoflorine (mg/g extract) | This compound (mg/g extract) |

| 100% Water | - | - | - |

| 25% Aqueous Ethanol | - | - | - |

| 50% Aqueous Ethanol | - | - | - |

| 75% Aqueous Ethanol | 29.81 | 35.40 | 10.93 |

| 100% Ethanol | - | - | - |

| 75% Ethanol with 0.5% Acetic Acid | 29.81 | 35.40 | 10.93 |

Note: Data for 100% Water, 25% Aqueous Ethanol, 50% Aqueous Ethanol, and 100% Ethanol without acetic acid were not explicitly provided in the source for comparison with the 75% ethanol results, but the text indicates 75% ethanol was most effective. mdpi.com

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique used in the isolation and purification of this compound from complex plant extracts. This method allows for the separation of this compound from other co-occurring compounds based on their differential interactions with a stationary phase and a mobile phase. jfda-online.comfda.gov.tw

Research findings highlight the application of semi-preparative HPLC in obtaining purified this compound. For instance, in one study focusing on isolating active constituents from S. acutum rhizome, active fractions obtained from centrifugal partition chromatography (CPC) were further purified using semi-preparative HPLC. mdpi.comdoaj.org This process led to the isolation of several alkaloids, including this compound. mdpi.com

Specific parameters for semi-preparative HPLC separation of this compound have been reported. One method utilized a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid. The separation was performed at a flow rate of 10 mL/min, with detection monitored at 265 nm. mdpi.com Another study involving M. dauricum root cultures used a Capcell-pack-C18 column with a mobile phase of 60% methanol containing 0.2% ammonium hydroxide, at a flow rate of 7.0 mL/min. tandfonline.com

These studies demonstrate the effectiveness of semi-preparative HPLC in isolating this compound with sufficient purity for further analysis and research. The specific chromatographic conditions, including column type, mobile phase composition, and flow rate, are optimized to achieve effective separation of this compound from other alkaloids and plant metabolites present in the extract.

Data from isolation studies can be presented in tables to summarize the yields and chromatographic properties of this compound. While specific yield data from semi-preparative HPLC runs can vary depending on the initial plant material quantity and purity of the fraction loaded, the technique is instrumental in obtaining purified compound from enriched extracts.

Table 1: Reported HPLC Conditions for this compound Isolation

| Study | Column Type | Mobile Phase | Flow Rate | Detection Wavelength |

| Isolation from S. acutum mdpi.com | Hector C18 | Acetonitrile + 0.1% Formic Acid / Water + 0.1% Formic Acid | 10 mL/min | 265 nm |

| Isolation from M. dauricum tandfonline.com | Capcell-pack-C18 | 60% Methanol + 0.2% NH4OH | 7.0 mL/min | Not specified |

Elucidation of Acutumine Biosynthetic Pathways

Enzymatic Chlorination as a Terminal Biosynthetic Step

A defining feature of this compound is the presence of a chlorine atom, and research has confirmed that the introduction of this halogen is a late-stage, enzymatic event in its biosynthesis. nih.govmit.edunih.gov

Discovery and Characterization of Dechlorothis compound Halogenase (DAH)

A key breakthrough in understanding this compound biosynthesis was the discovery and characterization of the enzyme responsible for the terminal chlorination step: dechlorothis compound halogenase (DAH). researchgate.netnih.govcaltech.edumit.edu DAH was identified in Menispermaceae plants that produce this compound, including Menispermum canadense and Sinomenium acutum. researchgate.net

DAH as an Fe(II)- and 2-Oxoglutarate-Dependent Halogenase (2ODH)

DAH has been characterized as an Fe(II)- and 2-oxoglutarate-dependent halogenase (2ODH). researchgate.netnih.govcaltech.edumit.edumit.edu This class of enzymes utilizes a non-heme ferrous cofactor and 2-oxoglutarate as a co-substrate to catalyze the regioselective halogenation of C-H bonds. mit.edubiorxiv.org While 2ODHs are known in bacteria, DAH represents a rare example of a characterized halogenase of plant origin. researchgate.netnih.govbiorxiv.org Phylogenetic analyses suggest that DAH evolved independently in Menispermaceae plants compared to bacterial 2ODHs, illustrating parallel evolution in specialized metabolism. researchgate.netnih.govmit.edu

Regio- and Stereoselective Chlorination Catalysis

DAH catalyzes the terminal chlorination of dechlorothis compound to yield this compound. nih.govtandfonline.com This enzymatic reaction is notable for its regio- and stereoselectivity, precisely installing the chlorine atom at a specific position and with a defined stereochemistry. nih.govmit.edu In vitro enzyme assays have demonstrated the ability of DAH to chlorinate dechlorothis compound in a 2-oxoglutarate-dependent manner. researchgate.net This regioselective and stereoselective halogenation is of significant interest, as the introduction of halogens can influence the bioactivities and pharmacokinetic properties of compounds. nih.govmit.edu

Promiscuous Azidation Activity of DAH against Dechlorothis compound

Beyond its primary function of chlorinating dechlorothis compound, the enzyme DAH has demonstrated promiscuous activity, specifically azidation, in the presence of azide anion. nih.govmit.eduresearchgate.netacs.orgresearchgate.netresearchgate.net In in vitro experiments, SaDAH (DAH from Sinomenium acutum) was shown to convert dechlorothis compound to 11-azido-dechlorothis compound when azide anion was present in the reaction buffer. researchgate.netnih.govuchicago.edu This indicates that DAH can utilize azide as an alternative nucleophile to chloride. nih.govmit.eduresearchgate.netacs.orgresearchgate.netresearchgate.net While the primary product in the presence of chloride is this compound, the introduction of azide leads to the formation of the azidated derivative. researchgate.netuchicago.edu Notably, a minor amount of a hydroxylated side product and the chlorinated product were also detected under these conditions, with the chlorinated compound likely resulting from trace chloride in the buffer. researchgate.netuchicago.edu This promiscuous azidation activity highlights the potential versatility of 2ODH enzymes for diverse natural product modifications. nih.govmit.eduresearchgate.netacs.orgresearchgate.netresearchgate.net

Here is a table summarizing the observed activities of SaDAH with dechlorothis compound:

| Substrate | Anion Present | Primary Activity | Product(s) |

|---|---|---|---|

| Dechlorothis compound | Chloride | Chlorination | This compound |

| Dechlorothis compound | Azide | Azidation | 11-azido-dechlorothis compound |

| Dechlorothis compound | Azide | Side Activity | Hydroxylated product, this compound |

Evolutionary Insights into Plant Halogenase Development

Halogenation chemistry is exceedingly rare in plant metabolism, making DAH the only characterized halogenase across all land plants to date. nih.govbiorxiv.orgmit.edubiorxiv.org The emergence of DAH in Menispermaceae plants provides a unique opportunity to study the evolutionary mechanisms underlying the development of new enzymatic functions in plants. biorxiv.orgmit.edu DAH is presumed to have evolved from an ancestral enzyme within the 2ODD superfamily. biorxiv.orgmit.edu

Genomic and Biochemical Basis for Gene Duplication and Neofunctionalization

Research into the evolutionary trajectory of DAH, particularly in Menispermum canadense, has revealed that it evolved through a process involving tandem duplication of an ancestral flavonol synthase (FLS) gene. biorxiv.orgmit.edubiorxiv.orgmit.edueventscribe.net This duplication was followed by a series of neofunctionalization and gene loss events. biorxiv.orgmit.edubiorxiv.org Genomic analysis in M. canadense shows the DAH gene located near two paralogous genes: DAH-like and FLS. biorxiv.org DAH-like shares high amino acid sequence identity with DAH and contains a halogenase sequence motif, while FLS contains a hydroxylase motif and is less identical to DAH. biorxiv.org Syntenic analysis with related plant genomes supports the hypothesis that DAH originated from a tandem duplication of an FLS-like progenitor gene. biorxiv.org

The transition from an FLS (which typically catalyzes hydroxylation) to DAH (a halogenase) required specific residue changes that reshaped the enzyme's active site architecture. biorxiv.orgmit.edubiorxiv.org Structural modeling, molecular dynamics simulations, and site-directed mutagenesis have been employed to identify these critical amino acid substitutions that enabled the functional switch. biorxiv.orgmit.edubiorxiv.org This evolutionary process involved navigating a complex landscape where adaptive peaks were separated by fitness valleys, ultimately leading to the establishment of novel catalytic activity. biorxiv.orgmit.edubiorxiv.org This exemplifies how new enzymatic functions can arise through lineage-specific evolutionary pathways. biorxiv.orgmit.edubiorxiv.org The emergence of DAH through gene duplication and neofunctionalization of an FLS gene in Menispermaceae provides a model for understanding the diversification of alkaloid biosynthesis in plants. eventscribe.net

Evidence of Parallel Evolution of DAH in Menispermaceae Plants and Bacteria

Phylogenetic analyses have provided strong evidence that DAH evolved independently in Menispermaceae plants and in bacteria. nih.govmit.eduresearchgate.netresearchgate.netresearchgate.netnih.govnsf.gov This represents a notable case of parallel evolution in specialized metabolism across different domains of life. nih.govmit.eduresearchgate.netresearchgate.netresearchgate.netnih.govnsf.gov While 2ODHs have been characterized in bacteria, such as SyrB2 and WelO5, the plant-derived DAH forms a distinct clade separate from bacterial 2ODD-family proteins. nih.govbiorxiv.org The independent occurrence of 2ODHs in plants and bacteria, involving similar key active-site mechanistic substitutions, further supports this parallel evolutionary trajectory. nih.gov

Genomic and Transcriptomic Approaches to Pathway Elucidation

Genomic and transcriptomic approaches have been instrumental in unraveling the biosynthetic pathways of plant secondary metabolites, including this compound. acs.orgfrontiersin.orgnih.govresearchgate.netmdpi.com These high-throughput technologies allow for the identification of candidate genes and the understanding of their expression patterns, providing insights into the genetic framework underlying metabolite biosynthesis. frontiersin.orgnih.govresearchgate.netmdpi.com

Tissue-Specific RNA Sequencing (RNA-Seq) Analysis

Tissue-specific RNA sequencing (RNA-Seq) is a powerful tool for investigating the spatial control of secondary metabolite synthesis in plants. mit.eduacs.orgoup.comsci-hub.semdpi.com Secondary metabolites are often produced and stored in specific tissues or specialized organs. oup.com By analyzing the transcriptome of different plant tissues, researchers can identify genes that are differentially expressed and potentially involved in the biosynthesis of specific compounds. oup.comsci-hub.semdpi.com For instance, RNA-Seq analysis of tissues known to produce this compound, such as those from Menispermum canadense and Sinomenium acutum, can help pinpoint transcripts corresponding to enzymes in the this compound pathway, including DAH. mit.edunih.gov This approach allows for the correlation of gene expression levels with the presence and accumulation of metabolites in different plant parts. mdpi.com

De Novo Transcriptome Assembly and Annotation

For non-model plants where a reference genome sequence is not available, de novo transcriptome assembly is a crucial step in gene discovery and pathway elucidation. mit.eduacs.orgnih.govresearchgate.netnih.gov This process involves assembling short RNA-Seq reads into longer contiguous sequences (transcripts) without relying on a pre-existing genome. nih.gov Once assembled, the transcripts can be annotated by comparing their sequences to publicly available databases to identify potential gene functions and assign them to metabolic pathways. nih.gov This approach has been successfully applied to identify genes related to secondary metabolite biosynthesis in various non-model medicinal plants. nih.gov In the context of this compound biosynthesis, de novo transcriptome assembly of Menispermaceae species has facilitated the identification of candidate genes, including DAH, involved in the pathway. mit.edunih.gov Annotation of these transcripts provides functional insights and helps to reconstruct the enzymatic steps leading to this compound.

Here is a representation of typical data obtained from tissue-specific RNA-Seq and de novo transcriptome assembly studies, illustrating differential gene expression in hypothetical tissues involved in this compound biosynthesis:

| Transcript ID | Putative Function | Tissue A Expression (TPM) | Tissue B Expression (TPM) | Fold Change (Tissue B / Tissue A) | Involved in this compound Pathway? (Hypothetical) |

|---|---|---|---|---|---|

| Transcript_1 | Dechlorothis compound Halogenase (DAH) | 150 | 10 | 0.067 | Yes |

| Transcript_2 | Precursor Enzyme X | 80 | 5 | 0.063 | Yes |

| Transcript_3 | Housekeeping Gene | 50 | 55 | 1.1 | No |

| Transcript_4 | Flavonol Synthase (FLS) | 20 | 120 | 6.0 | No (Ancestral Function) |

Note: TPM (Transcripts Per Million) is a common metric for quantifying transcript abundance. The "Involved in this compound Pathway?" column is hypothetical for illustrative purposes.

Differential Expression Analysis for Candidate Gene Identification

Differential expression analysis is a powerful transcriptomic approach used to identify genes that are significantly up- or down-regulated in different tissues or conditions. This method helps pinpoint candidate genes potentially involved in the biosynthesis of specific metabolites that accumulate in a tissue-specific manner.

In studies investigating this compound biosynthesis in Menispermaceae plants, differential expression analysis has been employed to compare gene expression profiles in tissues where this compound is abundant (e.g., roots) versus those where it is less prevalent (e.g., leaves or stems). nih.govmit.eduresearchgate.net By identifying genes with significantly higher expression in this compound-rich tissues, researchers can prioritize these genes as candidates potentially encoding biosynthetic enzymes. For instance, transcript differential expression analysis in M. canadense root versus leaf tissues has been used to quantify transcript abundance and identify candidate enzymes involved in the proposed this compound biosynthetic pathway. nih.govresearchgate.net

Data from differential expression analysis can be presented in various formats, including tables showing gene names, fold change in expression between tissues, and statistical significance (e.g., p-value or adjusted p-value).

Weighted Gene Co-Expression Network Analysis (WGCNA) for Metabolite Correlation

Weighted Gene Co-Expression Network Analysis (WGCNA) is a systems biology method used to find clusters (modules) of highly correlated genes and to relate these modules to phenotypic traits, such as metabolite accumulation. nih.govresearchgate.net WGCNA assumes that genes involved in the same biological process, like a biosynthetic pathway, are likely to be co-expressed across different samples. researchgate.net

In the context of this compound biosynthesis, WGCNA has been applied to transcriptome data from different tissues of Sinomenium acutum to identify gene modules that correlate with the accumulation of this compound and other benzylisoquinoline alkaloids. nih.govresearchgate.net By correlating gene modules with metabolite profiles, researchers can identify sets of genes that are likely to be involved in the biosynthesis of those metabolites. For example, a study in S. acutum used WGCNA to analyze differentially expressed genes across root, stem, leaf, and seed tissues. nih.govresearchgate.net Seven gene modules were identified, and three of these (pink, purple, and dark red) showed positive correlation with the accumulation of seven characteristic BIAs of S. acutum, including this compound. nih.govresearchgate.net These modules contain candidate genes potentially involved in the biosynthesis of these alkaloids. nih.gov

The relationship between gene modules and metabolite accumulation can be visualized using heatmaps, where the correlation strength is indicated by color intensity.

Table 1: Correlation of Gene Modules with BIA Accumulation in S. acutum nih.govresearchgate.net

| Module | Number of Genes | Correlation with BIAs (including this compound) |

| Pink | 2314 | Positively correlated |

| Purple | 867 | Positively correlated |

| Dark Red | 307 | Positively correlated |

| Other Modules | - | Lower or no significant correlation |

Advanced Strategies in the Total Chemical Synthesis of Acutumine

Rationale for Synthetic Endeavors: Addressing Structural Complexity

The total synthesis of acutumine is driven by the need to construct its highly congested and stereochemically rich framework with precision and efficiency. capes.gov.bracs.orgnih.govnih.govcapes.gov.brnih.govresearchgate.netbyu.edu The presence of multiple contiguous stereocenters, particularly the challenging quaternary carbons, demands sophisticated strategies for their controlled formation. utexas.eduorganic-chemistry.orgresearchgate.netnih.govresearchgate.net Early synthetic approaches highlighted the difficulties associated with establishing the correct regioselectivity and diastereoselectivity, particularly in forming the spirocyclic subunit. capes.gov.bracs.orgnih.gov The development of successful synthetic routes has therefore focused on overcoming these challenges through innovative reaction design and the application of powerful bond-forming reactions. capes.gov.bracs.orgnih.govnih.govescholarship.org

Key Methodologies and Reaction Sequences in this compound Synthesis

Several key methodologies and reaction sequences have been successfully employed in the total synthesis of this compound, each addressing specific structural challenges. nih.govresearchgate.netnih.govescholarship.orgacs.org These include radical-polar crossover reactions, asymmetric ketone allylation, anionic oxy-Cope rearrangements, and Lewis acid-promoted cyclizations. nih.govresearchgate.netnih.govescholarship.orgacs.org

Radical-Polar Crossover Reactions for Spirocyclic Subunit Construction

Radical-polar crossover reactions have proven instrumental in the construction of the spirocyclic subunit of this compound. acs.orgnih.govescholarship.orgnih.govfigshare.com This strategy allows for the creation of complex ring systems and multiple stereocenters in a single operation. acs.orgnih.govnih.govfigshare.com

A key radical-polar crossover process involves the intramolecular radical conjugate addition of an aryl radical followed by enolate formation and subsequent hydroxylation. acs.orgnih.govescholarship.orgnih.govfigshare.com This sequence is particularly effective in forming the spirocyclic quaternary carbon and an adjacent secondary alcohol with high stereochemical control. acs.orgnih.govnih.govfigshare.com In one reported synthesis, this reaction created a C-C bond, a C-O bond, and two congested stereocenters, yielding the desired spirocyclic product as a single isomer. acs.orgnih.govfigshare.com The reaction was promoted by irradiation with a sunlamp, and a ditin reagent was required for aryl radical formation. capes.gov.bracs.orgnih.gov This suggests the substrate may act as a sensitizer, facilitating the homolytic cleavage of the ditin reagent. capes.gov.bracs.orgnih.gov

Asymmetric Ketone Allylation Mediated by Chiral Reagents

Asymmetric ketone allylation mediated by chiral reagents is a crucial step for introducing asymmetry and setting the stage for subsequent transformations. capes.gov.bracs.orgnih.govnih.govcapes.gov.brresearchgate.netescholarship.orgacs.orgfigshare.com The use of chiral allylzinc reagents, such as Nakamura's reagent, has been reported to effectively mediate the asymmetric allylation of ketone intermediates in the synthesis of this compound. capes.gov.bracs.orgnih.govnih.govcapes.gov.brfigshare.comorganic-chemistry.org This reaction allows for the diastereoselective installation of an allyl group, which is essential for the subsequent anionic oxy-Cope rearrangement. organic-chemistry.orgorganic-chemistry.org Studies have demonstrated the efficacy of Nakamura's reagent even in challenging "mismatched" situations. capes.gov.bracs.orgnih.gov

Anionic Oxy-Cope Rearrangements for Quaternary Stereocenter Formation

Anionic oxy-Cope rearrangements are powerful pericyclic reactions used to construct challenging quaternary stereocenters. organic-chemistry.orgnih.govcapes.gov.brresearchgate.netnih.govresearchgate.netescholarship.orgfigshare.comorganic-chemistry.orgcapes.gov.bruni-muenchen.deescholarship.org In the context of this compound synthesis, this rearrangement has been successfully employed to create a contiguous all-carbon quaternary center. researchgate.netnih.govresearchgate.netcapes.gov.br The anionic variant of the oxy-Cope rearrangement proceeds at significantly higher rates compared to the neutral version, often allowing reactions to be performed at lower temperatures. uni-muenchen.de This methodology provides a highly stereoselective route to form congested centers within the this compound core structure. nih.govresearchgate.netcapes.gov.br

Lewis Acid-Promoted Cyclizations (e.g., Michael-Type Additions)

Lewis acid-promoted cyclizations, including Michael-type additions, play a vital role in forming the final ring systems of this compound. capes.gov.bracs.orgnih.govnih.govcapes.gov.brnih.govbyu.eduescholarship.orgacs.orgcapes.gov.brrsc.org These reactions facilitate the intramolecular cyclization of amine or other nucleophilic centers onto activated double bonds, establishing key C-N or C-C bonds and often creating additional stereocenters. capes.gov.bracs.orgnih.govorganic-chemistry.orgnih.govcapes.gov.brescholarship.orgcapes.gov.br For instance, a Lewis acid-promoted cyclization of an amine onto an α,β-unsaturated dimethyl ketal has been utilized to construct the final ring and install a stereocenter in a predictable cis manner. capes.gov.bracs.orgnih.govorganic-chemistry.org Lewis acid catalysis can expand the scope of Michael additions to less acidic nucleophiles and is a valuable tool in the construction of complex natural product scaffolds. nih.govacs.orgrsc.org

Phenolic Oxidation Strategies

Phenolic oxidation has been employed as a key step in some synthetic routes towards the this compound core. This strategy involves the oxidative coupling of phenolic precursors to form masked o-benzoquinones, which can then undergo further transformations to build the polycyclic framework of this compound. capes.gov.brsemanticscholar.org For instance, one synthetic approach utilized phenolic oxidation as part of a sequence that also included an anionic oxy-Cope rearrangement and a Michael-type cyclization to construct the tricyclic core. capes.gov.br Another synthesis incorporated phenolic oxidation along with an asymmetric ketone allylation, anionic oxy-Cope rearrangement, and other steps to assemble the propellane motif. capes.gov.brnih.govresearchgate.netacs.org

Photo-Mediated [2+2]-Cycloaddition for Cyclobutane Intermediates

Photo-mediated [2+2]-cycloaddition reactions have proven to be a central strategy in the synthesis of this compound alkaloids, particularly for constructing the cyclobutane intermediates that are crucial for establishing the spirocyclic core and quaternary stereocenters. caltech.educaltech.eduscribd.comresearchgate.netnih.govcaltech.eduresearchgate.netresearchgate.net This reaction involves the light-induced cycloaddition of an excited state enone to a ground state alkene, forming a four-membered ring and potentially up to four new stereogenic centers. researchgate.net In the context of this compound synthesis, an intramolecular photochemical [2+2] cycloaddition of a furanyl dihydroindolone has been used to generate the key cyclobutane intermediate. caltech.educaltech.edu This cyclobutane intermediate then undergoes a retro-aldol/Dieckmann cyclization sequence to furnish the spirocyclic cyclopentenone subunit of this compound. caltech.educaltech.eduscribd.comresearchgate.netnih.govcaltech.eduresearchgate.net

Development of Radical Deoxychlorination Reactions

The presence of a neopentyl chloride moiety in many this compound alkaloids, including this compound itself, has motivated the development of novel methods for introducing this hindered functional group. caltech.educaltech.eduscribd.com Radical deoxychlorination reactions have been explored to achieve this transformation. caltech.educaltech.eduscribd.comresearchgate.netcaltech.eduresearchgate.net These reactions provide a complementary approach to standard heterolytic chlorination methods and can be performed under mild conditions. caltech.educaltech.edu One developed method involves the chlorination of cesium oxalates using visible light and ethyl trichloroacetate as a chlorine radical source, providing access to hindered secondary and tertiary alkyl chlorides. caltech.educaltech.edu While efforts to directly chlorinate the this compound scaffold at C10 using either heterolytic or radical deoxychlorination conditions have sometimes led to unexpected products, the development of these radical methods represents a significant advance in accessing this challenging structural feature. scribd.comresearchgate.netcaltech.eduresearchgate.net

Regioselective Methyl Enol Etherification

Regioselective methyl enol etherification of 1,3-diketones has been employed as a finishing step in some total syntheses of this compound. capes.gov.brnih.govresearchgate.netacs.org This reaction allows for the selective formation of a methyl enol ether, which is a crucial functional group present in the final this compound structure. A TiCl(_4)-catalyzed regioselective methyl enol etherification of a 1,3-diketone has been reported to complete the synthesis in certain routes. capes.gov.brnih.govacs.org

Enantioselective Synthetic Routes to this compound and Analogs

Developing enantioselective routes is critical for synthesizing the naturally occurring, biologically active enantiomer of this compound. Several strategies have been explored to control the stereochemistry during the synthesis. One approach to the enantioselective total synthesis of (−)-Acutumine involved a sequence including phenolic oxidation, asymmetric ketone allylation mediated by Nakamura's chiral allylzinc reagent, an anionic oxy-Cope rearrangement, and other steps. capes.gov.brnih.govresearchgate.netacs.org The asymmetric ketone allylation step was shown to function well even in a mismatched situation. capes.gov.brnih.govacs.org Another enantioselective strategy centered on a photochemical [2+2] cycloaddition to establish two quaternary stereocenters, followed by a retro-aldol/Dieckmann sequence. scribd.comresearchgate.netnih.govcaltech.eduresearchgate.net An enantioselective Diels-Alder reaction between a substituted cyclopentadiene and a benzoquinone derivative has also been utilized as a key step to establish the absolute stereochemistry in a general strategy for the synthesis of Hasubanan and this compound alkaloids. acs.org

Comparative Analysis of Diverse Synthetic Approaches

The various synthetic approaches to this compound highlight different strategies for assembling the complex propellane core and introducing the key functional groups and stereocenters. Early attempts to construct the spirocyclic subunit sometimes faced issues with incorrect regioselectivity in radical cyclizations. capes.gov.brnih.govacs.org This led to the development of second-generation strategies, such as radical-polar crossover reactions, which successfully fashioned the spirocycle with excellent diastereoselectivity. capes.gov.brnih.govacs.org

Comparing different routes reveals variations in the key bond constructions and the order of events. Some strategies focus on building the spirocyclic system early, while others assemble the propellane core before forming the final rings. The use of photo-mediated [2+2]-cycloaddition is a common theme in several successful routes for establishing the cyclobutane intermediate that is then transformed into the spirocycle. caltech.educaltech.eduscribd.comresearchgate.netnih.govcaltech.eduresearchgate.netresearchgate.net The installation of the neopentyl chloride has been a persistent challenge, leading to the investigation of novel radical halogenation methods. caltech.educaltech.eduscribd.comresearchgate.netcaltech.eduresearchgate.net

| Synthetic Strategy/Key Step | Method/Reagents | Outcome/Application | References |

| Phenolic Oxidation | Oxidative coupling of phenolic precursors | Formation of masked o-benzoquinones, core construction | capes.gov.brsemanticscholar.orgcapes.gov.brnih.govresearchgate.netacs.org |

| Photo-Mediated [2+2]-Cycloaddition | Irradiation of enone and alkene precursors | Formation of cyclobutane intermediates, spirocycle construction, quaternary centers | caltech.educaltech.eduscribd.comresearchgate.netnih.govcaltech.eduresearchgate.netresearchgate.net |

| Radical Deoxychlorination | Chlorination of cesium oxalates (visible light) | Access to hindered alkyl chlorides | caltech.educaltech.edu |

| Regioselective Methyl Enol Etherification | TiCl(_4)-catalyzed etherification of 1,3-diketones | Formation of the methyl enol ether moiety | capes.gov.brnih.govacs.org |

| Asymmetric Ketone Allylation | Nakamura's chiral allylzinc reagent | Enantioselective construction of stereocenters | capes.gov.brnih.govresearchgate.netacs.org |

| Enantioselective Diels-Alder Reaction | Substituted cyclopentadiene + benzoquinone derivative | Establishment of absolute stereochemistry | acs.org |

| Radical-Polar Crossover Reaction | Irradiation, ditin reagent | Spirocycle formation with diastereoselectivity | capes.gov.brnih.govacs.org |

This table summarizes some of the key strategies and reactions employed in the total synthesis of this compound and its analogs based on the provided information.

Preclinical Investigation of Acutumine's Molecular Mechanisms of Action

Cellular and Biochemical Modulation

Acutumine has been observed to modulate key cellular processes, including cell proliferation and apoptosis biosynth.com.

Inhibition of Cell Proliferation in Various Preclinical Cancer Cell Lines

This compound has demonstrated the ability to inhibit cell proliferation in various preclinical cancer cell lines biosynth.com. While specific data tables detailing the extent of proliferation inhibition across a range of cancer cell lines were not extensively found for this compound specifically in the search results, related studies on other compounds from Sinomenium acutum have shown such effects. For instance, Cannabisin D, also isolated from Sinomenium acutum, effectively inhibited the proliferation of U-87 and U-251 glioblastoma cells researchgate.net. Another related alkaloid, acacetin, was found to curtail the proliferation of human hepatocellular carcinoma cell lines Huh-7 and HepG2 mdpi.com. These findings from related compounds suggest a potential for this compound to exhibit similar anti-proliferative effects in cancer models.

Induction of Apoptosis in Diverse Preclinical Cancer Cell Models

Signaling Pathway Involvement and Target Identification

Investigations into this compound's molecular mechanisms have involved the examination of its effects on intracellular signaling cascades and the prediction of its molecular targets biosynth.com.

Modulation of Specific Intracellular Signaling Cascades

This compound's mechanism of action involves the modulation of specific signaling pathways biosynth.com. Studies on the absorbed components of Menispermi Rhizoma, which include this compound, have indicated their involvement in regulating pathways related to apoptosis, oxidative stress, inflammation, and immune response in myocardial injury nih.gov.

Network Pharmacology Approaches for Predicting Molecular Targets

Network pharmacology approaches have been employed to predict the potential molecular targets of compounds found in traditional Chinese medicine, including those from which this compound is isolated researchgate.netnih.govsemanticscholar.org. Network pharmacology studies on Menispermi Rhizoma have identified potential active components, including this compound, and predicted their targets and related pathways nih.gov. This approach helps in understanding the multi-component, multi-target, and multi-pathway synergistic relationships of traditional medicines nih.govwilddata.cn.

Investigations into PI3K/AKT, HIF-1, and Ras Signaling Pathways

Research has investigated the involvement of PI3K/AKT, HIF-1, and Ras signaling pathways in the effects of compounds related to this compound researchgate.netresearchgate.netnih.govacs.org. Network pharmacology studies and in vitro validation have suggested that acutumidine can inhibit oxidative stress and cell apoptosis through the PI3K/AKT, HIF-1, and Ras signaling pathways in H9c2 cells researchgate.netresearchgate.net. The PI3K and AKT pathways are known to be integral to platelet activation and are key signaling pathways for downstream activation induced by collagen nih.gov. The PI3K/AKT pathway is also particularly important in mediating myocardial cell survival and is involved in the regulation of mitochondrial apoptosis nih.gov. HIF-1 signaling pathway is also implicated in various biological functions nih.govbmj.com. Ras signaling pathways are relevant in the context of cellular processes, and their dysregulation is linked to various diseases, including cancer acs.orgnih.gov. While direct studies focusing solely on this compound's impact on these pathways in cancer contexts were not prominently featured in the search results, the findings on related compounds and the source plant suggest a potential for this compound to influence these critical signaling cascades.

Impact on Cellular Homeostasis and Phenotypes (Preclinical Models)

Preclinical studies have investigated the effects of this compound on different cell types and in animal models to understand its potential biological activities.

Research on Mechanisms Underlying Selective Cytotoxicity to Cultured Human T Cells (in vitro)

This compound has demonstrated selective cytotoxicity towards cultured human T cells. nih.govnih.govmedchemexpress.comresearchgate.net Studies have shown that this compound can selectively inhibit the growth of T cells compared to other cell types, such as B-lymphocytes. nih.gov The precise molecular mechanisms underlying this selective toxicity to human T cells are an area of ongoing research. This compound's biosynthesis involves a specific halogenase enzyme, dechlorothis compound halogenase (DAH), which catalyzes the terminal chlorination step. nih.govresearchgate.net This unique biosynthetic pathway may contribute to its specific biological activities.

Elucidation of Memory-Enhancing Properties in Wistar Rat Models (in vivo preclinical)

This compound has been reported to possess memory-enhancing properties in Wistar rat models. nih.govmedchemexpress.comresearchgate.net While the exact mechanisms are still being investigated, this observed effect suggests a potential impact on cognitive function in preclinical settings. A patent published in 2006 specifically mentioned this compound's ability to improve object and social recognition in a Wistar rat model. pharmacognosy.us

Mitigation of Oxidative Stress and Cell Apoptosis in H9c2 Cardiomyocytes (in vitro preclinical)

Research on H9c2 cardiomyocytes, a cell line commonly used as a model for cardiac muscle cells, has indicated that this compound may help mitigate oxidative stress and cell apoptosis. While the provided search results primarily discuss the effects of other compounds from Menispermi Rhizoma (the rhizome of Menispermum dauricum), including this compound, collectively showing protection against oxygen-glucose deprivation (OGD)-induced apoptosis and reducing markers of oxidative stress like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and glutathione (GSH) activities in H9c2 cells, specific detailed findings solely on this compound's mechanism in this context are limited in the provided snippets. researchgate.netresearchgate.net These studies suggest a potential cardioprotective effect, possibly involving the PI3K/AKT, MAPK, and apoptosis pathways, based on molecular docking studies of the active compounds from Menispermi Rhizoma. researchgate.net

Ameliorating Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes (in vitro preclinical)

This compound has shown ameliorating effects on dexamethasone-induced atrophy in C2C12 myotubes, a standard in vitro model for skeletal muscle atrophy. researchgate.nethanyang.ac.krresearchgate.netmdpi.com Studies involving bioactivity-guided isolation from Sinomenium acutum rhizome extract identified this compound as one of the active compounds. hanyang.ac.krresearchgate.net

In experiments with dexamethasone-treated C2C12 myotubes, this compound at a concentration of 1 nM was found to ameliorate the atrophy, leading to an increase in myotube diameter compared to the dexamethasone-treated group. hanyang.ac.krresearchgate.net Specifically, this compound at 1 nM increased myotube diameters by 11.3% compared to the dexamethasone-treated group. hanyang.ac.krresearchgate.net

The following table summarizes the ameliorating effects of this compound and other compounds isolated from S. acutum on dexamethasone-induced C2C12 myotube atrophy:

| Compound | Concentration | Ameliorating Effect (% increase in myotube diameter vs. dexamethasone group) |

| Sinomenine | 1 nM | 9.3% |

| Magnoflorine | 1 nM | 13.8% |

| This compound | 1 nM | 11.3% |

This indicates that this compound contributes to the protective effects of S. acutum extract against glucocorticoid-induced muscle atrophy in this in vitro model. hanyang.ac.krresearchgate.net

Structure-activity Relationship Sar Studies of Acutumine and Its Derivatives

Correlating Structural Motifs with Observed Biological Activities

Research indicates that the specific structural arrangement of acutumine contributes to its biological properties. This compound has been reported to exhibit selective cytotoxicity to cultured human T cells and memory-enhancing properties in the Wistar rat model. nih.govmedchemexpress.com this compound derivatives, particularly spirocyclopentenone compounds isolated from Menispermum dauricum, have also shown selective inhibition of T-cell growth. uni-regensburg.de

While detailed, publicly available data tables specifically outlining the correlation between every structural motif of this compound and quantified biological activities across a wide range are limited in the search results, the presence of the spirocyclopentenone moiety in active derivatives highlights its potential importance for T-cell growth inhibition. uni-regensburg.de The unique tetracyclic structure and the presence of the chlorine atom are also considered key features that differentiate this compound from other alkaloids and likely contribute to its specific biological profile. nih.gov

Rational Design and Synthesis of this compound Analogs for SAR Probing

The structural complexity of this compound has made it a target for total synthesis efforts, which in turn facilitates the rational design and synthesis of analogs for SAR studies. nih.govorganic-chemistry.orgresearchgate.netu-tokyo.ac.jp Synthetic strategies have been developed to access the core aza-propellane framework of this compound and related alkaloids. researchgate.netcaltech.edu

The synthesis of analogs allows for systematic modification of specific parts of the molecule to understand their contribution to activity. For instance, studies involving the synthesis of this compound derivatives have explored modifications to the spirocyclic subunit. researchgate.netacs.org The development of efficient synthetic routes is crucial for generating a library of analogs needed for comprehensive SAR probing. researchgate.netacs.org Although specific examples of analog synthesis directly linked to detailed SAR data were not extensively detailed in the search results beyond the mention of spirocyclopentenone derivatives, the ongoing synthetic efforts underscore the importance of this approach for future SAR investigations. nih.govuni-regensburg.deresearchgate.netacs.org

Comparative SAR Analysis with Related Alkaloids (e.g., Hasubanan Alkaloids)

This compound is structurally related to hasubanan alkaloids, sharing a common aza-propellane core. caltech.eduwikipedia.org Comparative SAR analysis between this compound and other hasubanan alkaloids, such as hasubanonine and cepharamine, can provide insights into the structural features that confer distinct biological activities. caltech.eduwikipedia.orgnih.govnih.gov

Analytical and Bioanalytical Methodologies for Acutumine Research

Quantitative and Qualitative Analysis in Biological Matrices

Quantitative and qualitative analysis of acutumine in biological matrices such as urine and plant tissues relies heavily on hyphenated chromatographic and mass spectrometric techniques due to their sensitivity and selectivity pharmacognosy.usnih.govnih.govchromatographyonline.comijpsjournal.combiorxiv.org.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or UHPLC-MS/MS) is a widely employed technique for the analysis of this compound and related alkaloids in complex biological samples nih.govnih.govchromatographyonline.com. This method offers rapid separation and highly sensitive detection. In UPLC-MS/MS, chromatographic separation is achieved using UPLC columns, often C18 phases, with small particle sizes (e.g., 1.7 μm) fao.orgchromatographyonline.com. Mobile phases typically consist of a gradient elution using solvents like water with formic acid and acetonitrile, which helps in achieving good peak shapes and ionization efficiency for alkaloids in positive electrospray ionization (ESI) mode chromatographyonline.com.

Following chromatographic separation, the analytes enter a tandem mass spectrometer, commonly a triple quadrupole (QQQ) system nih.govnih.gov. The MS/MS analysis involves the fragmentation of parent ions into characteristic product ions, providing high selectivity and allowing for the differentiation of this compound from other co-eluting compounds chromatographyonline.com. For this compound, a stable molecular ion peak has been observed at m/z 398.1 in positive mode, with a prominent product ion at m/z 340 often selected for detection chromatographyonline.com.

High-Resolution Accurate Mass Spectrometry (LC-HRAM-MS)

Liquid Chromatography-High-Resolution Accurate Mass Spectrometry (LC-HRAM-MS), including techniques like LC-Quadrupole-Orbitrap-MS (UPLC-QE-Orbitrap-MS), provides high mass accuracy and resolving power, which is invaluable for the qualitative analysis and identification of this compound and its related compounds in complex biological extracts nih.govmit.edubiorxiv.orgresearchgate.net. This technique allows for the precise determination of the elemental composition of ions, aiding in the confident identification of known and unknown this compound-type alkaloids based on their exact mass and fragmentation patterns nih.govbiorxiv.orgresearchgate.net. LC-HRAM-MS has been used to detect this compound-type alkaloids in plant extracts and in enzyme activity assays related to this compound biosynthesis nih.govbiorxiv.orgmit.edu.

Advanced Detection Modes: Multiple Reaction Monitoring (MRM) and Single Ion Monitoring (SIM)

For quantitative analysis of this compound, Multiple Reaction Monitoring (MRM) is a preferred detection mode in tandem mass spectrometry (MS/MS) due to its high sensitivity and specificity nih.govnih.govchromatographyonline.comwaters.com. In MRM, specific precursor ions and their characteristic product ion transitions are monitored, significantly reducing background noise and matrix interference chromatographyonline.comwaters.com. For this compound, the transition from the precursor ion at m/z 398.1 to the product ion at m/z 340 has been utilized for MRM analysis chromatographyonline.com.

Single Ion Monitoring (SIM), while less selective than MRM, can also be used for the detection of this compound by monitoring the intensity of its characteristic molecular ion or a prominent fragment ion nih.govwaters.com. SIM is often employed in qualitative screening or when high sensitivity is not the primary requirement nih.govwaters.com. LC-HRAM-MS systems can also perform targeted analysis using extracted ion chromatograms (XICs) with narrow mass windows, providing a level of selectivity comparable to SIM but with the added benefit of high mass accuracy for confirmation nih.govmit.edu.

Sample Preparation and Extraction Techniques for Bioanalysis

Effective sample preparation and extraction techniques are critical for isolating this compound from complex biological matrices, removing interfering substances, and concentrating the analyte to achieve adequate sensitivity for analysis chromatographyonline.comijpsjournal.comamericanpharmaceuticalreview.comgcms.cz. The choice of technique depends on the biological matrix and the analytical method to be used ijpsjournal.comamericanpharmaceuticalreview.com.

For the analysis of this compound in biological fluids like urine, protein precipitation (PPT) has been demonstrated as an effective method chromatographyonline.com. PPT involves the addition of an organic solvent, such as acetonitrile, to the biological sample, causing proteins to precipitate while leaving the analytes of interest in the supernatant chromatographyonline.com. This method is relatively simple and rapid chromatographyonline.com. Liquid-liquid extraction (LLE) is another technique that has been explored, but it may result in lower recovery for certain alkaloids, including this compound, depending on the specific solvent system used chromatographyonline.com. Solid-phase extraction (SPE) is also a common bioanalytical sample preparation technique that offers selectivity and can be tailored by choosing appropriate sorbent materials to isolate alkaloids ijpsjournal.comamericanpharmaceuticalreview.comgcms.cz.

In the context of plant tissues, metabolite extraction typically involves homogenization of the tissue followed by extraction using solvents like methanol or ethanol nih.govnih.gov. The choice of solvent and extraction conditions can influence the efficiency of alkaloid recovery nih.gov. Extracts are often centrifuged and the supernatant collected for analysis nih.gov.

Validation of Analytical Methods for Research Applications

Validation of analytical methods is essential to ensure that the data generated is accurate, reliable, and suitable for the intended research application nih.govchromatographyonline.comqbdgroup.com. Method validation typically involves assessing parameters such as linearity, precision, accuracy, limits of detection (LOD), limits of quantification (LLOQ), recovery, and matrix effects nih.govchromatographyonline.comqbdgroup.com.

For the quantitative analysis of this compound, linearity is established by analyzing samples with known concentrations across a defined range and demonstrating a direct relationship between concentration and instrument response nih.govqbdgroup.com. Precision and accuracy are evaluated by analyzing quality control samples at different concentration levels and assessing the variability and closeness of the measured values to the true concentrations nih.govchromatographyonline.com. The LOD and LLOQ represent the lowest concentrations that can be detected and reliably quantified, respectively nih.govqbdgroup.com. Recovery studies assess the efficiency of the extraction process, while matrix effects evaluate the influence of components in the biological matrix on the ionization and detection of the analyte chromatographyonline.com. Validation ensures that the method meets predefined acceptance criteria, often based on regulatory guidelines for bioanalytical method validation chromatographyonline.com.

Application in Metabolite Profiling of Plant Tissues

Analytical techniques, particularly LC-MS-based methods, are extensively applied in metabolite profiling of plant tissues to study the distribution and biosynthesis of compounds like this compound nih.govannualreviews.orgnih.govmit.eduresearchgate.netfrontiersin.org. Metabolite profiling involves the comprehensive analysis of metabolites present in a biological sample annualreviews.orgfrontiersin.org.

LC-HRAM-MS has been used to detect and profile this compound-type alkaloids in different species and tissues of Menispermaceae plants, revealing variations in their accumulation nih.govmit.edumit.edu. Studies have shown that this compound accumulation can be relatively more enriched in certain plant parts, such as the roots of Menispermum canadense nih.govmit.edumit.edu. Metabolite profiling, combined with transcriptomic analysis, can help identify genes involved in the biosynthesis of this compound and other secondary metabolites biorxiv.orgmit.edufrontiersin.org. By analyzing the metabolic profiles of different tissues or plant lines, researchers can gain insights into the spatial distribution and potential biosynthetic pathways of this compound mit.eduresearchgate.netfrontiersin.org.

Emerging Research Avenues and Future Perspectives in Acutumine Studies

Expanding Biocatalytic Potential through Enzyme Engineering and Directed Evolution

The biosynthesis of acutumine involves a crucial halogenation step catalyzed by dechlorothis compound halogenase (DAH), a unique Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2ODH) found in plants. mit.eduresearchgate.netnih.gov DAH is currently the only characterized plant halogenase, making it a significant subject for biocatalytic studies. biorxiv.orgbiorxiv.org Its ability to catalyze regioselective chlorination is of great interest for medicinal chemistry, as halogenation can fine-tune the bioactivities and pharmacokinetics of compounds. mit.edunih.gov

Research shows that DAH can also exhibit promiscuous azidation activity in the presence of azide anion, producing 11-azido-dechlorothis compound. nih.gov This demonstrates the potential of DAH for versatile natural product derivatization. nih.gov The limited natural occurrence of halogenated plant metabolites highlights an opportunity to expand chemical space through biocatalytic halogenation using enzymes like DAH. biorxiv.orgbiorxiv.org

Leveraging the mechanism of 2ODDs, which include DAH, has been recognized as a promising strategy for directed evolution to engineer regio- and stereospecific halogenases and azidases. biorxiv.org While DAH is the only known plant 2ODH involved in halogenation, bacterial 2ODHs have served as scaffolds for directed evolution to engineer new activities. biorxiv.org Understanding the evolutionary mechanisms that led to DAH's unique function in plants, potentially through gene duplication and neofunctionalization from ancestral enzymes like flavonol synthase (FLS), can provide insights for rationally designing new halogenases. mit.edubiorxiv.orgbiorxiv.org Structural modeling, molecular dynamics simulations, and site-directed mutagenesis are valuable tools in identifying the residue changes that enabled the functional transition from ancestral enzymes to DAH. biorxiv.org

Integration of Multi-Omics Data for Predictive Pathway Mapping and Enzyme Discovery

Investigating the biosynthesis of plant specialized metabolites, including this compound, increasingly relies on integrated multi-omics approaches. mit.edunih.gov Combining metabolomics to identify compounds and their distribution in plant tissues with transcriptomics to identify differentially expressed genes and co-expressed gene networks is an effective strategy for discovering genes involved in biosynthetic pathways. mit.edunih.gov

Studies on Sinomenium acutum, a plant producing this compound and other benzylisoquinoline alkaloids (BIAs), have utilized full-length transcriptome and metabolite analysis to propose biosynthetic pathways and screen candidate genes. nih.govresearchgate.net Weighted gene co-expression network analysis (WGCNA) and differential expression gene (DEG) analysis of transcriptome data from different tissues have been employed to identify genes correlated with the accumulation of specific alkaloids. frontiersin.orgnih.gov For instance, analyzing transcript abundance in Menispermum canadense root versus leaf tissues has helped identify candidate this compound biosynthetic enzymes. researchgate.net

Genomic studies, such as the chromosomal-level assembly of the Menispermum canadense genome, provide a foundation for bioinformatic analyses to investigate the genomic distribution and evolution of enzymes involved in this compound-type alkaloid biosynthesis. mit.edubiorxiv.org Comparative genomic studies with related plant species can reveal gene duplication and loss events that contributed to the evolution of specialized enzymes like DAH. biorxiv.org

Integrating genomic, transcriptomic, and metabolomic data allows for predictive pathway mapping and the identification of candidate enzymes, even for complex pathways or those with missing links. mit.eduresearchgate.net This multi-omics approach is crucial for unraveling the intricate enzymatic machinery responsible for this compound biosynthesis and discovering novel enzymes with potential biocatalytic applications. mit.edunih.gov

Strategic Derivatization of this compound for Enhanced Chemical Diversity and Research Probe Development

Strategic derivatization of natural products like this compound is a key approach to enhance chemical diversity and develop research probes. researchgate.netresearchgate.net While chemical synthesis of complex natural products with specific modifications, such as the sp3-carbon-halogen bond in this compound, can be challenging, enzymatic methods offer site-specific and stereoselective alternatives. mit.edunih.gov

The discovery of DAH's promiscuous azidation activity on dechlorothis compound to produce 11-azido-dechlorothis compound exemplifies the potential for enzymatic derivatization. nih.gov This type of modification can enable the development of click-chemistry-based fluorogenic probes for rapid metabolite detection or for identifying protein targets of bioactive natural products through pull-down experiments. nih.gov

Expanding the catalytic repertoire of enzymes like DAH through protein engineering and directed evolution can lead to the generation of a wider range of this compound derivatives with novel chemical functionalities. caltech.edu These derivatives can serve as valuable research probes to investigate biological mechanisms or as starting points for the development of new therapeutic agents. researchgate.net Fragment-based drug discovery approaches can also benefit from libraries of diverse fragments inspired by natural products, including this compound derivatives. researchgate.net

Application of Advanced Computational Chemistry and Artificial Intelligence in Alkaloid Research

Computational chemistry and artificial intelligence (AI) are increasingly valuable tools in alkaloid research, complementing experimental approaches for understanding structure-activity relationships, predicting biological activities, and assisting in enzyme discovery and engineering. researchgate.netnih.gov

In silico methods, such as molecular docking and virtual screening, can be used to predict the inhibitory potential of alkaloids and their derivatives against specific biological targets, such as enzymes involved in neurodegenerative diseases. nih.gov These methods can help prioritize compounds for experimental testing and guide the design of new derivatives with enhanced activity. nih.gov

AI and machine learning approaches are being applied to analyze large biological datasets, including genomic, transcriptomic, and metabolomic data, to identify candidate genes encoding enzymes in alkaloid biosynthetic pathways. researchgate.net Machine learning can help predict and select plant missing link enzymes from homologous candidate sequences, aiding in the elucidation of complex pathways. researchgate.net

Furthermore, computational approaches, including structural modeling and molecular dynamics simulations, are essential for understanding the mechanism of enzymes like DAH and predicting the effects of mutations on enzyme activity and selectivity. biorxiv.org This computational guidance is crucial for rational enzyme engineering and directed evolution efforts aimed at expanding the biocatalytic capabilities for this compound derivatization. biorxiv.org Quantum chemical simulations can also be used to verify the structures of compounds and simulate fragmentation patterns observed in mass spectrometry, aiding in structure elucidation. researchgate.net

The integration of advanced computational chemistry and AI with experimental techniques is accelerating the pace of discovery in alkaloid research, enabling a more systematic and predictive approach to understanding this compound biosynthesis, exploring its chemical space, and developing new applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.